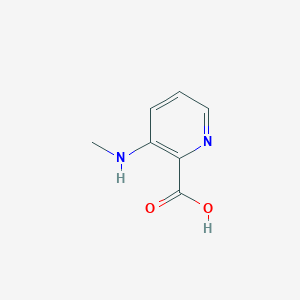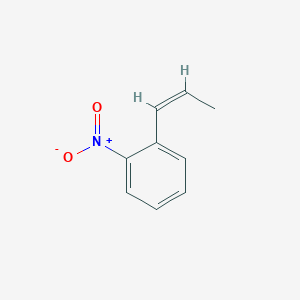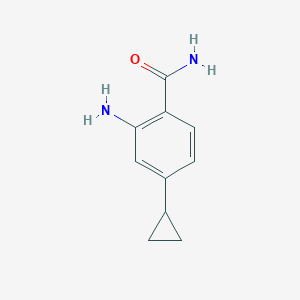![molecular formula C8H7N3O B15248021 1-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanone](/img/structure/B15248021.png)
1-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanone is a heterocyclic compound that features a benzotriazole ring fused with an ethanone group. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanone typically involves the N2-arylation of 4,5-dibromo-2H-1,2,3-triazole. This is followed by a sequence of functional group transformations, including hydrogenation, Sandmeyer iodination, and Grignard carboxylation . These steps provide a reliable and scalable method for producing the target compound.
Industrial Production Methods: Industrial production methods for this compound often involve the use of copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC), which are part of click chemistry. This method allows for the regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles under mild conditions with high yields .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 position of the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Aplicaciones Científicas De Investigación
1-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanone involves its interaction with molecular targets and pathways. The compound can form hydrogen bonds and bipolar interactions, allowing it to interact with biomolecular targets. This interaction can disrupt the replication cycle of viruses or inhibit bacterial quorum sensing, leading to its antiviral and antimicrobial effects .
Comparación Con Compuestos Similares
- 2-(2H-1,2,3-Triazol-2-yl)benzoic acid
- 1-(Benzyl)-1H-1,2,3-triazol-4-yl derivatives
- 2-(4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)acetamide
Uniqueness: 1-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanone is unique due to its specific structural features, which allow for diverse chemical reactivity and a wide range of applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C8H7N3O |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
1-(benzotriazol-2-yl)ethanone |
InChI |
InChI=1S/C8H7N3O/c1-6(12)11-9-7-4-2-3-5-8(7)10-11/h2-5H,1H3 |
Clave InChI |
KFDIGGNHFYYYNH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1N=C2C=CC=CC2=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(S)-N-((1H-Imidazol-2-yl)methyl)-1-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanamine](/img/structure/B15248007.png)



